2-Propionyl-1-pyrroline

Description

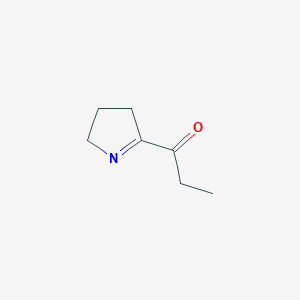

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNCGQSYSSYBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158112 | |

| Record name | 2-Propionylpyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid; Fishy aroma | |

| Record name | 2-Propionylpyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1594/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

89.00 to 90.00 °C. @ 1.00 mm Hg | |

| Record name | 3,4-Dihydro-5-propanoyl-2H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in heptane, triacetin, Soluble (in ethanol) | |

| Record name | 2-Propionylpyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1594/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.979-0.985 | |

| Record name | 2-Propionylpyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1594/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

133447-37-7 | |

| Record name | 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133447-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionylpyrroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133447377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propionylpyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPIONYLPYRROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C032C57DYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydro-5-propanoyl-2H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and History of 2-Propionyl-1-Pyrroline: A Technical Deep Dive

For Immediate Release

Ghent, Belgium & Freising, Germany - This technical whitepaper provides an in-depth exploration of the discovery, history, and scientific significance of 2-propionyl-1-pyrroline (2-PP), a potent, roast-smelling odorant crucial to the flavor profile of a wide range of thermally processed foods. This document, intended for researchers, scientists, and professionals in the fields of flavor chemistry and drug development, details the key scientific breakthroughs, experimental methodologies, and quantitative data associated with this important Maillard reaction product.

Introduction: The Quest for Roast Aroma

The characteristic and highly desirable aromas of roasted, baked, and toasted foods have long been a subject of intense scientific scrutiny. These complex sensory profiles are largely the result of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during heating. Within the vast array of compounds generated through this intricate network of reactions, a select few possess exceptionally low odor thresholds and contribute significantly to the overall flavor. This compound, a structural analogue of the well-known popcorn and rice aroma compound 2-acetyl-1-pyrroline (B57270) (2-AP), has emerged as a key contributor to the coveted "roasty" notes in many culinary creations.

Discovery and Key Contributors

The seminal work on the formation and flavor contribution of this compound was pioneered by the research group of Peter Schieberle at the German Research Center for Food Chemistry in Garching, Germany. In a landmark 1998 publication, Hofmann and Schieberle identified this compound as an important roast-smelling odorant in Maillard-type reactions.[1] Their work elucidated the formation pathways of this compound and its tetrahydropyridine (B1245486) analogue, establishing their significance in the development of roasted aromas.

Subsequent comprehensive reviews, notably by Adams and De Kimpe, have further solidified the understanding of the chemistry and importance of this compound and related Maillard flavor compounds. These scholarly works provide a broad historical context and a detailed overview of the synthesis and occurrence of these extraordinary flavorants.

Physicochemical and Sensory Properties

This compound is a volatile heterocyclic compound with the molecular formula C₇H₁₁NO. Its key physicochemical and sensory properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 125.17 g/mol | PubChem |

| Appearance | Yellowish liquid | JECFA |

| Odor Description | Roasted, popcorn-like, fishy | [2], PubChem |

| Odor Threshold (Air) | 0.06 ng/L | [2] |

| Odor Threshold (Water) | 1 µg/kg | [2] |

Formation Pathway

The formation of this compound is intrinsically linked to the Maillard reaction. The key precursors are the amino acid proline and a C4 dicarbonyl compound, 2-oxobutanal. The proposed formation pathway involves the Strecker degradation of proline to form the intermediate 1-pyrroline (B1209420). Subsequently, an aldol (B89426) condensation between 1-pyrroline and 2-oxobutanal, followed by dehydration, yields this compound.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been developed. A common laboratory-scale synthesis starts from proline. The following is a generalized protocol based on the work of Hofmann and Schieberle.

Materials:

-

L-Proline

-

Anhydrous diethyl ether

-

Ethylmagnesium bromide solution (in diethyl ether)

-

Anhydrous dichloromethane

-

Dessicant (e.g., anhydrous sodium sulfate)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

N-protection of Proline: Proline is first protected at the nitrogen atom, for example, as its N-tert-butoxycarbonyl (Boc) derivative. This is typically achieved by reacting proline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent system.

-

Activation of the Carboxylic Acid: The carboxylic acid group of the N-Boc-proline is then activated to facilitate reaction with the Grignard reagent. This can be done by converting it to a Weinreb amide or an acid chloride.

-

Grignard Reaction: The activated N-Boc-proline derivative is reacted with an excess of ethylmagnesium bromide in an anhydrous ethereal solvent under an inert atmosphere at low temperature (e.g., -78 °C). The reaction is then slowly warmed to room temperature.

-

Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The Boc protecting group is then removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane).

-

Cyclization and Purification: The resulting amino ketone undergoes spontaneous cyclization to form this compound. The crude product is purified by column chromatography on silica (B1680970) gel.

Isolation and Identification from Food Matrices

The isolation and identification of the highly volatile this compound from complex food matrices typically involves the following steps:

-

Sample Preparation: The food sample (e.g., roasted meat, baked bread) is homogenized.

-

Extraction: Volatile compounds are extracted using methods such as solvent extraction, simultaneous distillation-extraction (SDE), or solid-phase microextraction (SPME).

-

Concentration: The extract is carefully concentrated to enrich the volatile fraction.

-

Gas Chromatography-Olfactometry (GC-O): The concentrate is analyzed by GC-O to identify the retention times of odor-active compounds. Assessors sniff the effluent from the GC column and record the odor description and intensity at specific retention times.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The compounds are identified by comparing their mass spectra and retention indices with those of authentic reference standards.

Quantitative Data

The concentration of this compound in various food products is typically in the parts-per-billion (ppb) or µg/kg range. The following table summarizes some reported concentrations.

| Food Product | Concentration (µg/kg) | Reference |

| Maillard Reaction Model System (Proline/Glucose) | Varies with conditions | [1] |

| Roasted Hazelnuts | Up to 85 µg/kg (for 2-AP, data for 2-PP is less common) | [3] |

| Cooked Meat | Present, but quantitative data is sparse |

Conclusion and Future Perspectives

The discovery and characterization of this compound represent a significant advancement in the understanding of flavor chemistry. The work of pioneering scientists like Peter Schieberle has provided a solid foundation for further research into the complex interplay of precursors and reaction conditions that govern the formation of this potent aroma compound. Future research will likely focus on developing more efficient and scalable synthetic routes, further elucidating its formation mechanisms in complex food systems, and exploring its potential applications as a flavor ingredient. A deeper understanding of the biosynthesis of this and related compounds could also open new avenues for the natural enhancement of desirable flavors in food products. The continued exploration of the Maillard reaction and its myriad products remains a vibrant and essential area of scientific inquiry, with this compound standing out as a testament to the profound impact of fundamental chemistry on our sensory world.

References

The Natural Occurrence of 2-Propionyl-1-Pyrroline in Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 2-propionyl-1-pyrroline (2-PP), a potent, roast-smelling aroma compound found in various food products. This document summarizes quantitative data, details relevant experimental protocols, and illustrates key pathways and workflows to support further research and application in food science and related fields.

Introduction

This compound (2-PP) is a volatile heterocyclic compound that contributes a characteristic roasty, popcorn-like aroma to a variety of thermally processed foods. As a structural analog of the well-known flavor compound 2-acetyl-1-pyrroline (B57270) (2-AP), 2-PP is formed through Maillard-type reactions involving the amino acid proline and reducing sugars. Despite its significant sensory impact, research specifically focused on 2-PP is less abundant than that for 2-AP. This guide aims to consolidate the available technical information on the natural occurrence, formation, and analysis of 2-PP in food.

Quantitative Occurrence of this compound in Food

The concentration of this compound in food is often low, yet its potent aroma makes it a significant contributor to the overall flavor profile. Quantitative data is crucial for understanding its role in different food matrices. The following table summarizes the reported concentrations of 2-PP in various food products.

| Food Product | Concentration (µg/kg) | Analytical Method | Reference |

| Freshly Popped Popcorn | 8 | Stable Isotope Dilution Assay (SIDA) | [Schieberle, 1995] |

| Stored Popcorn (7 days) | ~2.7 | Stable Isotope Dilution Assay (SIDA) | [Schieberle, 1995] |

| Roasted Peanuts | Present (quantification not specified) | Gas Chromatography-Olfactometry (GC-O) | [The Good Scents Company] |

| Roasted Filberts (Hazelnuts) | Present (quantification not specified) | Gas Chromatography-Olfactometry (GC-O) | [The Good Scents Company] |

| Roasted Cocoa | Present (quantification not specified) | Gas Chromatography-Olfactometry (GC-O) | [The Good Scents Company] |

| Cooked Pork | Present (quantification not specified) | Gas Chromatography-Olfactometry (GC-O) | [The Good Scents Company] |

| Green Tea | Present (quantification not specified) | Gas Chromatography-Olfactometry (GC-O) | [The Good Scents Company] |

Biosynthesis of this compound

The formation of this compound in food is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The key precursor for the pyrroline (B1223166) ring is the amino acid proline.

The proposed biosynthetic pathway involves the following key steps:

-

Strecker Degradation of Proline: Proline undergoes Strecker degradation in the presence of a dicarbonyl compound (formed from sugar degradation) to yield 1-pyrroline.

-

Formation of 2-Oxobutanal: Carbohydrates degrade during heating to form various reactive carbonyl species, including 2-oxobutanal.

-

Aldol Condensation and Cyclization: 1-Pyrroline reacts with 2-oxobutanal through an aldol-type condensation, followed by cyclization and dehydration to form this compound.[1][2]

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Stable Isotope Dilution Assay (SIDA) for this compound

This protocol outlines the key steps for the quantification of 2-PP in a food matrix using SIDA.

4.1.1. Synthesis of Deuterated Internal Standard ([D_n_]-2-Propionyl-1-Pyrroline)

A deuterated internal standard is essential for accurate quantification. The synthesis would likely involve the use of deuterated precursors. A possible route, analogous to the synthesis of deuterated 2-AP, could involve:

-

Starting Material: Deuterated proline or a deuterated propionylating agent.

-

Reaction: Reaction of a suitable pyrroline precursor with a deuterated propionylating agent (e.g., deuterated propionyl chloride or deuterated propionic anhydride) or the use of deuterated proline in a model Maillard reaction system to produce the labeled compound.

-

Purification: Purification of the deuterated standard would be achieved using techniques such as column chromatography and preparative gas chromatography.

-

Characterization: Confirmation of the structure and isotopic enrichment would be performed using NMR and mass spectrometry.

4.1.2. Sample Preparation and Extraction

-

Homogenization: A known amount of the food sample is homogenized.

-

Spiking: A precise amount of the synthesized deuterated internal standard is added to the homogenized sample.

-

Extraction: The sample is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). For solid samples, simultaneous distillation-extraction (SDE) or solvent-assisted flavor evaporation (SAFE) can be employed to isolate the volatile fraction.

-

Concentration: The extract is carefully concentrated to a small volume under a gentle stream of nitrogen.

4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: An aliquot of the concentrated extract is injected into the GC-MS system.

-

Gas Chromatography:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, DB-WAX).

-

Oven Program: A temperature gradient is used to separate the volatile compounds. A typical program might start at 40°C, hold for a few minutes, and then ramp up to around 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. Key ions for both the native 2-PP and the deuterated internal standard are monitored.

-

For 2-PP (m/z): 125 (M+), 96, 68.

-

For [D_n_]-2-PP (m/z): The molecular ion and key fragment ions will be shifted by the number of deuterium (B1214612) atoms incorporated.

-

-

4.1.4. Quantification

The concentration of 2-PP in the original sample is calculated by comparing the peak area ratio of the native compound to the deuterated internal standard against a calibration curve prepared with known amounts of both the native and labeled compounds.

Caption: Experimental workflow for SIDA of this compound.

Conclusion

This compound is a key contributor to the desirable roasty aroma of many thermally processed foods. While its study has been somewhat overshadowed by its acetyl analogue, understanding its formation and occurrence is crucial for controlling and optimizing food flavor. The methodologies outlined in this guide, particularly the use of Stable Isotope Dilution Assays, provide a robust framework for the accurate quantification of this potent odorant. Further research is warranted to expand the quantitative data across a wider range of food products and to fully elucidate the nuances of its formation pathways. This will enable a more precise manipulation of flavor profiles in food production and development.

References

The Formation of 2-Propionyl-1-pyrroline in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of 2-propionyl-1-pyrroline (2-PP), a significant flavor compound, through the Maillard reaction. This document provides a comprehensive overview of the core reaction mechanisms, precursor molecules, and influencing factors. It is designed to be a valuable resource for researchers in flavor chemistry, food science, and drug development who are interested in the intricacies of the Maillard reaction and the generation of potent aroma compounds.

Introduction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor formation in thermally processed foods. Among the myriad of compounds generated, heterocyclic structures play a pivotal role in defining the characteristic aromas. This compound (2-PP) is a potent, roasty, and popcorn-like aroma compound that, along with its more studied analogue 2-acetyl-1-pyrroline (B57270) (2-AP), contributes significantly to the desirable flavor profiles of many cooked foods. Understanding the pathways of its formation is crucial for controlling and optimizing flavor development in food products and for synthesizing such compounds for various applications.

Core Formation Pathway

The formation of this compound in the Maillard reaction is a multi-step process involving the degradation of both amino acids and carbohydrates. The key precursors have been identified as the amino acid proline and a specific carbohydrate degradation product, 2-oxobutanal .

The generally accepted mechanism proceeds as follows:

-

Formation of 1-Pyrroline (B1209420): Proline undergoes Strecker degradation in the presence of a dicarbonyl compound (formed from sugar degradation) to yield 1-pyrroline.

-

Formation of 2-Oxobutanal: Carbohydrates, such as glucose, degrade through various pathways during the Maillard reaction to form reactive carbonyl species. 2-Oxobutanal is a key α-dicarbonyl compound in the formation of 2-PP. It has been shown to form in high yields (29 mol %) from the reaction of acetaldehyde (B116499) and glycolaldehyde, both of which are well-known degradation products of carbohydrates[1].

-

Aldol Condensation and Cyclization: 1-Pyrroline then reacts with 2-oxobutanal via an aldol-type condensation, followed by cyclization and dehydration to form the stable aromatic compound this compound.

This pathway is analogous to the formation of 2-acetyl-1-pyrroline, where 1-pyrroline reacts with 2-oxopropanal (methylglyoxal).

Quantitative Data

Quantitative data specifically for this compound formation in Maillard reaction model systems is limited in the literature, with a greater focus on its analogue, 2-acetyl-1-pyrroline. However, the available data and data from analogous reactions provide valuable insights into the factors influencing its yield.

Table 1: Formation of 2-Oxobutanal from Carbohydrate Degradation Products

| Reactants | Reaction Conditions | Yield of 2-Oxobutanal (mol %) | Reference |

| Acetaldehyde (1 mmol) + Glycolaldehyde (1 mmol) | 20 min at 145 °C in phosphate (B84403) buffer (50 mL; 0.5 mol/L; pH 7.0) | 29 | [1] |

Table 2: Influence of pH on the Formation of Analogous Aroma Compounds in a Glucose/Proline Model System

| Compound | pH 6 (µ g/mmol ) | pH 7 (µ g/mmol ) | pH 8 (µ g/mmol ) | Reference |

| 6-Acetyl-1,2,3,4-tetrahydropyridine (ATHP) | ~10 | ~45 | ~40 | [2][3] |

| 2-Acetyl-1-pyrroline (AP) | ~1 | ~5 | ~4 | [3] |

Note: This data is for the analogous compounds ATHP and AP, but it is indicative of the general trend that neutral to slightly alkaline conditions favor the formation of these N-heterocyclic compounds in proline-sugar Maillard reactions.

Experimental Protocols

This section details the methodologies for key experiments related to the formation and quantification of this compound in Maillard reaction model systems, based on published literature.

Model Reaction for this compound Formation

This protocol describes a typical model system to study the formation of 2-PP from its direct precursors.

Objective: To generate this compound from 1-pyrroline and 2-oxobutanal.

Materials:

-

1-Pyrroline

-

2-Oxobutanal

-

Phosphate buffer (0.1 mol/L, pH 7.0)

-

Diethyl ether

-

Reaction vessel (e.g., sealed glass tube or flask with reflux condenser)

-

Heating apparatus (e.g., heating block or oil bath)

Procedure:

-

Prepare a 0.1 mol/L phosphate buffer and adjust the pH to 7.0.

-

In a reaction vessel, combine 1-pyrroline (0.1 mmol) and 2-oxobutanal (0.1 mmol) in 50 mL of the phosphate buffer.

-

Seal the vessel or attach a reflux condenser.

-

Heat the reaction mixture at 100 °C for 30 minutes.

-

After cooling, extract the volatiles with diethyl ether.

-

The extract can then be concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification by Stable Isotope Dilution Analysis (SIDA)

SIDA is the gold standard for accurate quantification of volatile compounds in complex matrices.

Objective: To accurately quantify the amount of this compound formed in a Maillard reaction.

Materials:

-

Synthesized deuterated this compound (internal standard)

-

Sample containing this compound

-

Extraction solvent (e.g., diethyl ether)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Synthesis of Internal Standard: A deuterated analogue of 2-PP is synthesized.

-

Spiking: A known amount of the deuterated internal standard is added to the sample (e.g., the reaction mixture from the model experiment) at the beginning of the workup procedure.

-

Extraction: The volatiles, including both the analyte and the internal standard, are extracted from the sample matrix.

-

GC-MS Analysis: The extract is injected into the GC-MS. The instrument is operated in selected ion monitoring (SIM) mode to monitor specific ions for both the unlabeled 2-PP and the deuterated internal standard.

-

Quantification: The concentration of 2-PP in the original sample is calculated based on the ratio of the peak areas of the native compound and the internal standard, and the known amount of the internal standard added.

Factors Influencing this compound Formation

Several factors can significantly impact the yield of 2-PP in the Maillard reaction.

-

Precursor Availability: The concentrations of proline and the carbohydrate source are fundamental. A higher concentration of these precursors will generally lead to a higher yield of 2-PP, up to a certain point where other reactants or reaction conditions become limiting.

-

pH: The pH of the reaction medium is critical. Studies on the analogous compound 2-acetyl-1-pyrroline have shown that its formation is favored under neutral to slightly alkaline conditions (pH 7-8)[3]. It is expected that 2-PP formation follows a similar trend.

-

Temperature and Time: The Maillard reaction is temperature-dependent. Higher temperatures generally accelerate the reaction rates, leading to a faster formation of 2-PP. However, excessive heat can also lead to the degradation of the compound. The optimal temperature and time need to be determined for each specific system.

-

Water Activity: Water activity (aw) plays a complex role. While water is a product of the initial condensation step and can inhibit the reaction at high concentrations, it is also necessary as a solvent and for the mobility of reactants. The rate of the Maillard reaction is generally maximal at intermediate water activities (0.6-0.7).

Conclusion

The formation of this compound is a key process in the development of desirable roasty and popcorn-like aromas in a variety of foods. This technical guide has outlined the core formation pathway, which involves the reaction of 1-pyrroline from proline with 2-oxobutanal from carbohydrate degradation. While specific quantitative data for 2-PP remains an area for further research, the principles of its formation can be inferred from studies on analogous compounds and the foundational work on its identification. The provided experimental protocols offer a starting point for researchers aiming to investigate and quantify this important flavor compound. A deeper understanding of the factors influencing its formation will enable better control over flavor development in food processing and provide a basis for its synthesis for use in flavor and fragrance applications.

References

2-Propionyl-1-Pyrroline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionyl-1-pyrroline (2PP) is a volatile heterocyclic organic compound renowned for its characteristic roasty, popcorn-like aroma. It is a key flavor component in a variety of cooked and thermally processed foods, including roasted hazelnuts and other cereal-based products.[1] This technical guide provides an in-depth overview of the physicochemical properties of this compound, its synthesis, analytical methodologies, and its formation through the Maillard reaction. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of food chemistry, flavor science, and drug development who are interested in this potent aroma compound.

Physicochemical Properties

This compound is a yellowish liquid with a distinct fishy aroma in its pure form.[2] Its key physicochemical properties are summarized in the tables below, providing a consolidated reference for its physical and chemical characteristics.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | [2][3][4][5][6][7] |

| Molecular Weight | 125.17 g/mol | [2][7] |

| Appearance | Yellowish liquid | [2] |

| Aroma | Fishy | [2] |

| Boiling Point | 89.00 to 90.00 °C @ 1.00 mm Hg | [2] |

| Density | 0.979-0.985 g/cm³ | [2] |

| Refractive Index | 1.446-1.452 | [2] |

Solubility

| Solvent | Solubility | Source |

| Heptane | Soluble | [2] |

| Triacetin | Soluble | [2] |

| Ethanol | Soluble | [2] |

Chromatographic and Spectroscopic Data

| Parameter | Value | Source |

| Kovats Retention Index (Standard non-polar) | 1000 | [2] |

| Kovats Retention Index (Standard polar) | 1434 | [2][4] |

| Mass Spectrometry (GC-MS) | NIST Number: 298554 | [2][3] |

| Infrared (IR) Spectra | Available via SpectraBase | [2] |

Synthesis of this compound

A common synthetic route for this compound is outlined below. This multi-step process involves the protection of an amino acid precursor, followed by coupling and subsequent deprotection and cyclization steps.

Experimental Protocol

A detailed experimental protocol for a representative synthesis of this compound is described as follows, based on analogous syntheses of similar pyrroline (B1223166) compounds:

-

Protection of the Amino Group: L-proline is protected with a suitable protecting group, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base like 4-methylmorpholine (B44366) (NMM) in a suitable solvent (e.g., dichloromethane) at room temperature.

-

Activation and Coupling: The carboxylic acid of the protected proline is activated using a coupling agent, for instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). The activated species is then reacted with N,O-dimethylhydroxylamine (MeNHOMe) to form the corresponding Weinreb amide.

-

Grignard Reaction: The Weinreb amide is treated with a Grignard reagent, ethylmagnesium bromide (EtMgBr), in an inert atmosphere (e.g., under argon) to introduce the propionyl group.

-

Deprotection and Cyclization: The protecting group is removed using an acid, such as trifluoroacetic acid (TFA). The deprotection is followed by a spontaneous intramolecular cyclization to yield this compound.

-

Purification: The final product is purified using standard laboratory techniques, such as column chromatography or distillation.

Synthesis Workflow

References

- 1. WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 2. 2-Propionylpyrroline | C7H11NO | CID 529251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. GSRS [precision.fda.gov]

An In-depth Technical Guide to 2-Propionyl-1-pyrroline: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionyl-1-pyrroline is a heterocyclic organic compound known for its characteristic roasty and popcorn-like aroma. It is a significant flavor component in a variety of cooked foods, formed primarily through the Maillard reaction. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, synthesis, and biological significance.

Chemical Structure and Formula

This compound is a derivative of pyrroline (B1223166), a five-membered heterocyclic amine, with a propionyl group attached to the second carbon atom.

Molecular Formula: C₇H₁₁NO[1][2]

IUPAC Name: 1-(3,4-dihydro-2H-pyrrol-5-yl)propan-1-one[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 125.17 g/mol | [3] |

| Appearance | Yellowish liquid | [3] |

| Odor | Fishy, roasty, popcorn-like | [3] |

| Boiling Point | 89.0 - 90.0 °C at 1.00 mm Hg | [3] |

| InChI | InChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2-5H2,1H3 | [1] |

| InChIKey | OVNCGQSYSSYBPO-UHFFFAOYSA-N | [1] |

| SMILES | CCC(=O)C1=NCCC1 | [3] |

| CAS Number | 133447-37-7 | [3] |

Spectroscopic Data

Mass Spectrometry (Electron Ionization): The electron ionization mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 125. The fragmentation pattern is characterized by the loss of various neutral fragments.

-

m/z 125: Molecular ion [M]⁺

-

m/z 96: Loss of an ethyl group (-C₂H₅)

-

m/z 68: Resulting from the cleavage of the propionyl group.

-

m/z 41: Likely corresponding to the allyl cation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum with full analysis is not readily available in the search results, the expected peaks are:

-

~1680-1700 cm⁻¹: C=O stretching vibration of the ketone.

-

~1640-1660 cm⁻¹: C=N stretching vibration of the imine in the pyrroline ring.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR spectral data with assignments are crucial for the unambiguous identification of this compound. While a complete, assigned spectrum was not found in the search results, a general description based on the structure is as follows:

-

¹H NMR: The spectrum would show signals for the ethyl group's methyl and methylene (B1212753) protons, as well as signals for the three methylene groups in the pyrroline ring. The chemical shifts would be influenced by their proximity to the imine and ketone functional groups.

-

¹³C NMR: The spectrum would display seven distinct carbon signals, including a signal for the carbonyl carbon (in the range of 190-200 ppm), the imine carbon, and the carbons of the ethyl and pyrroline ring methylene groups.

Experimental Protocols

Chemical Synthesis

A common synthetic route to this compound involves the reaction of a protected proline derivative with an organometallic reagent, followed by deprotection and oxidation.[4]

Experimental Workflow for a General Synthesis:

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (Illustrative, based on similar syntheses):

-

Protection of Proline: L-proline is protected with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

-

Formation of Weinreb Amide: The N-Boc-L-proline is converted to its Weinreb amide by activation with a coupling agent (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine, CDMT) followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

-

Grignard Reaction: The Weinreb amide is then reacted with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), to form the corresponding ketone, N-Boc-2-propionylpyrrolidine.

-

Deprotection and Cyclization: The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA). The resulting 2-propionylpyrrolidine undergoes spontaneous oxidation in air to yield the final product, this compound.

-

Purification: The crude product is typically purified by distillation under reduced pressure or by column chromatography.

Formation via Maillard Reaction

This compound is a well-known product of the Maillard reaction, which is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating. The key precursors for the formation of this compound are the amino acid L-proline and a dicarbonyl compound, 2-oxobutanal.[5][6]

Maillard Reaction Pathway:

Caption: Formation of this compound via the Maillard reaction.

Biological Significance and Applications

The primary significance of this compound lies in its contribution to the flavor profile of many thermally processed foods. As a potent aroma compound, it is of great interest to the food and flavor industry.

Currently, there is limited information available in the scientific literature regarding specific biological signaling pathways or pharmacological activities of this compound that would be of direct interest to drug development professionals. The research focus has been predominantly on its role in food chemistry. Pyrroline and its derivatives, as a class of compounds, have been investigated for various biological activities, but specific data for the 2-propionyl derivative is scarce.[7]

Conclusion

This compound is a key aroma compound with a well-defined chemical structure and formation pathway. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic characteristics, and methods of synthesis. While its primary application is in the food and flavor industry, the comprehensive data presented here can serve as a valuable resource for researchers and scientists in various fields who may encounter or have an interest in this molecule. Further research is needed to explore any potential biological activities beyond its established role as a flavorant.

References

The Sensory Profile of 2-Propionyl-1-Pyrroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionyl-1-pyrroline (2PP) is a potent aroma compound that contributes significantly to the desirable "roasty" and "popcorn-like" notes in a variety of thermally processed foods. As a member of the pyrroline (B1223166) class of compounds, it shares structural similarities with the well-known flavor compound 2-acetyl-1-pyrroline (B57270) (2AP), which is characteristic of aromatic rice and baked goods.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the sensory properties of this compound, including its aroma and flavor profile, quantitative sensory data, and the analytical and synthetic methodologies used in its study. Furthermore, it delves into the biochemical pathways of its formation and perception.

Sensory Properties of this compound

The sensory characteristics of this compound are primarily defined by its distinct aroma profile. It is consistently described as having a strong "roasty" and "popcorn-like" scent.[7] Some sources also note a "fishy" aroma, which may be dependent on its concentration and the food matrix in which it is present.[8]

Aroma and Flavor Profile

The overall flavor profile of this compound is largely influenced by its aroma. When present in food, it imparts a savory, roasted character that enhances the overall sensory experience. Its contribution to the flavor of roasted products is considered significant due to its very low odor threshold.

Quantitative Sensory Data

Quantitative data for this compound is limited in the scientific literature, with more extensive research having been conducted on its analogue, 2-acetyl-1-pyrroline. The following tables summarize the available quantitative sensory data for this compound and, for comparative purposes, data for 2-acetyl-1-pyrroline.

Table 1: Odor Thresholds of this compound and 2-Acetyl-1-Pyrroline

| Compound | Matrix | Odor Threshold | Reference |

| This compound | Air | 0.0067 µg/L | [9] |

| 2-Acetyl-1-pyrroline | Water | 0.1 µg/kg | [4] |

| 2-Acetyl-1-pyrroline | Air | 0.02 ng/L | [10] |

Table 2: Concentration of 2-Acetyl-1-Pyrroline in Various Food Products (Data for this compound is limited)

| Food Product | Concentration of 2-Acetyl-1-Pyrroline (µg/kg) | Reference |

| Aromatic Rice (cooked) | 4.36 - 126.3 ng/g | [11] |

| Wheat Bread Crust | ~75 | [1] |

| Sourdough Rye Bread | 1 - 4 | [1] |

| Popcorn | Not specified, but present | [1] |

| Cereal Coffee Brew | 8 µg/L | [1] |

| Mediterranean Dried Sausages (surface) | up to 750 | [1] |

| Mediterranean Dried Sausages (core) | up to 100 | [1] |

| Manuka Honey | 80 - 450 | [3] |

| Pan-fried Mushrooms | 5.3 | [3] |

| Roasted Hazelnuts | up to 85 | [3] |

| Milk Chocolate | 3 | [3] |

Experimental Protocols

Detailed experimental protocols for the sensory and chemical analysis of this compound are not widely available. However, methodologies for its structural analogue, 2-acetyl-1-pyrroline, are well-documented and can be adapted for the study of 2PP.

Sensory Evaluation

A definitive, standardized protocol for the sensory evaluation of this compound is not available in the reviewed literature. However, a general approach based on descriptive sensory analysis can be outlined.[12][13][14]

Protocol: Descriptive Sensory Analysis of this compound

-

Panelist Selection and Training:

-

Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.

-

Conduct training sessions to familiarize panelists with the aroma of this compound and related compounds.

-

Develop a consensus vocabulary to describe the aroma and flavor attributes of 2PP. Reference standards for terms like "roasty," "popcorn," "nutty," and "fishy" should be provided.

-

-

Sample Preparation:

-

Prepare solutions of this compound in a neutral solvent (e.g., deodorized water or oil) at various concentrations, including levels at and above the odor threshold.

-

For food matrices, incorporate 2PP into a base material (e.g., rice porridge, bread dough) at known concentrations.

-

-

Evaluation Procedure:

-

Present samples to panelists in a controlled environment (sensory booths with controlled lighting and temperature).

-

Panelists should evaluate the samples orthonasally (smelling) and retronasally (tasting).

-

Use a line scale (e.g., 0-15 cm) for panelists to rate the intensity of each identified sensory attribute.

-

-

Data Analysis:

-

Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

-

Principal Component Analysis (PCA) can be used to visualize the relationships between the sensory attributes and the samples.

-

Gas Chromatography-Olfactometry (GC-O)

Protocol: Gas Chromatography-Olfactometry (GC-O) for the Analysis of this compound

-

Sample Preparation:

-

Extract the volatile compounds from the sample using a suitable method such as solvent extraction, steam distillation, or solid-phase microextraction (SPME).[9]

-

Concentrate the extract if necessary.

-

-

GC-MS/O Analysis:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is typically used.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to separate the volatile compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

Effluent Split: The column effluent is split between the MS detector and the ODP.

-

-

Olfactometry:

-

A trained panelist sniffs the effluent from the ODP and records the retention time and a descriptor for each detected odor.

-

The intensity of the odor can also be rated.

-

-

Data Analysis:

-

The retention times of the odor events are matched with the peaks in the chromatogram to identify the odor-active compounds.

-

Mass spectrometry is used to confirm the identity of the compounds.

-

Formation and Perception of this compound

Maillard Reaction Pathway

This compound is primarily formed during the thermal processing of food through the Maillard reaction.[2][10][11][18][19][20][21] The key precursors are the amino acid proline and a dicarbonyl compound, 2-oxobutanal, which is a degradation product of carbohydrates.

Caption: Maillard reaction pathway for the formation of this compound.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with specific olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The specific olfactory receptor for this compound has not yet been identified. The process of identifying the specific ligand for an orphan receptor is known as deorphanization.[1][8][19][22][23]

Caption: General olfactory signaling pathway for odorant perception.

Synthesis of this compound

Several synthetic routes for this compound have been reported, often in the context of flavor chemistry research. One common approach involves the reaction of a proline derivative with an organometallic reagent.

Protocol: Synthesis of this compound (General Scheme)

A detailed, step-by-step protocol for the synthesis of this compound is often proprietary or described in dense scientific literature. However, a general synthetic strategy is outlined below, based on methods for similar compounds.[7][10][24][25][26]

-

Protection of Proline: The carboxylic acid and amino groups of proline are often protected to prevent side reactions. The amino group can be protected with a Boc (tert-butyloxycarbonyl) group.

-

Activation of the Carboxylic Acid: The protected proline is then reacted with a coupling agent to activate the carboxylic acid for reaction with an organometallic reagent.

-

Grignard Reaction: The activated proline derivative is reacted with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), to introduce the propionyl group.

-

Deprotection and Cyclization: The protecting groups are removed, often under acidic conditions, which can lead to spontaneous cyclization to form this compound.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This compound is a key contributor to the desirable roasty and popcorn-like aromas in many food products. While its sensory profile is well-characterized qualitatively, there is a notable lack of comprehensive quantitative data regarding its concentration in various foods and detailed protocols for its specific sensory and instrumental analysis. Much of the available detailed research has focused on its close analogue, 2-acetyl-1-pyrroline. Further research is needed to fully elucidate the specific olfactory receptors responsible for its perception and to develop standardized analytical and sensory methodologies. This will enable a more precise understanding of its role in food flavor and facilitate its application in the food and flavor industry.

References

- 1. Functional evolution of Lepidoptera olfactory receptors revealed by deorphanization of a moth repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. ijsrp.org [ijsrp.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 11. Quantitation of 2‐acetyl‐1‐pyrroline in aseptic‐packaged cooked fragrant rice by HS‐SPME/GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]

- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. imreblank.ch [imreblank.ch]

- 19. Deorphanization of Olfactory Trace Amine-Associated Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Deorphanization of Olfactory Trace Amine-Associated Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] The state of the art of odorant receptor deorphanization: A report from the orphanage | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. US20120100274A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 26. US6723856B1 - Process for the preparation of 2-acetyl-1-pyrroline, the basmati rice flavorant - Google Patents [patents.google.com]

The Olfactory Threshold of 2-Propionyl-1-Pyrroline in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionyl-1-pyrroline is a volatile heterocyclic compound known for its distinct roasty and popcorn-like aroma. As a potent odorant, its detection threshold in water is of significant interest in various fields, including flavor chemistry, sensory science, and environmental analysis. Understanding the sensory perception of this molecule at trace levels is crucial for product development, quality control, and the study of olfaction. This technical guide provides an in-depth overview of the odor threshold of this compound in water, details established experimental protocols for its determination, and illustrates the general signaling pathway involved in its perception.

Quantitative Data on Odor Thresholds

The odor threshold of a compound is the minimum concentration that can be detected by the human sense of smell. For this compound and its close analog, 2-acetyl-1-pyrroline, the reported odor thresholds in water are exceptionally low, indicating their high potency as aroma compounds.

| Compound | Odor Threshold in Water | Reference |

| This compound | 20 pg/L (0.02 ng/L) | [Unofficial Science Blog Report] |

| 2-Acetyl-1-pyrroline | 0.05 µg/L | [1][2] |

| 2-Acetyl-1-pyrroline | 0.1 µg/L | [3] |

Experimental Protocols for Odor Threshold Determination

Protocol: Determination of Odor Detection Threshold in Water by the Ascending Method of Limits

1. Objective: To determine the lowest concentration of this compound in water that is perceivable by a sensory panel.

2. Materials:

- This compound (high purity)

- Odor-free water (produced by passing distilled water through activated carbon)

- Glass flasks with ground-glass stoppers or PTFE-lined caps

- Volumetric flasks and pipettes

- Sensory panel of at least 8-10 screened and trained assessors

3. Sample Preparation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

- Prepare a series of aqueous dilutions from the stock solution, with concentrations decreasing in a geometric progression (e.g., by a factor of 2 or 3). The range of concentrations should span below and above the expected threshold.

- For each concentration level, prepare a set of three flasks (a triad). Two flasks will contain only odor-free water (blanks), and one will contain the diluted this compound solution (sample).

4. Sensory Evaluation Procedure:

- The sensory analysis should be conducted in a well-ventilated, odor-free room.

- Assessors are presented with the series of triads, starting from the lowest concentration and proceeding to higher concentrations.

- For each triad, the assessor is instructed to sniff the headspace of each flask and identify the sample that is different from the other two.

- A forced-choice methodology is employed; assessors must choose one flask, even if they are uncertain.

- A rest period between triads is necessary to prevent olfactory fatigue.

5. Data Analysis:

- For each assessor, the individual threshold is determined as the geometric mean of the last concentration at which they could not correctly identify the sample and the first concentration at which they could correctly identify it.

- The group odor detection threshold is calculated as the geometric mean of the individual thresholds.

6. Quality Control:

- The selection and training of sensory panelists are critical for obtaining reliable results.

- The presentation order of the triads should be randomized for each panelist.

- The temperature of the samples should be controlled and consistent throughout the experiment.

Olfactory Signaling and Experimental Workflow

The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors in the nasal epithelium. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Caption: Generalized signaling cascade for odorant perception.

Caption: Workflow for determining the odor threshold of a volatile compound.

Conclusion

This compound is an exceptionally potent aroma compound with an extremely low odor threshold in water. The determination of this threshold requires meticulous experimental design and execution, employing standardized sensory analysis protocols with a trained panel. The perception of this and other odorants is mediated by a complex G-protein coupled receptor signaling pathway in the olfactory system. Further research is warranted to identify the specific olfactory receptors that bind to this compound and to further elucidate the nuances of its sensory perception. This guide provides a foundational understanding for researchers and professionals working with this potent flavor compound.

References

The Maillard Reaction's Elusive Offspring: A Technical Guide to 2-Propionyl-1-pyrroline Precursors in Food Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionyl-1-pyrroline (2PP) is a potent, roasty, and popcorn-like aroma compound that contributes to the desirable flavor profiles of a wide range of thermally processed foods. As a homolog of the well-studied 2-acetyl-1-pyrroline (B57270) (2AP), the principal aroma component of fragrant rice and baked goods, 2PP is formed through the Maillard reaction, a complex cascade of chemical reactions between amino acids and reducing sugars that occurs upon heating. Understanding the precursors and formation pathways of 2PP is crucial for controlling and optimizing the flavor of processed foods. This technical guide provides a comprehensive overview of the current scientific understanding of 2PP precursors, their transformation pathways, and the analytical methodologies for their quantification in food systems. While direct quantitative data for 2PP remains limited in the scientific literature, this guide leverages the extensive research on its analogue, 2AP, to provide a robust framework for researchers.

Formation Pathways of this compound

The formation of this compound is a multi-step process rooted in the Maillard reaction and Strecker degradation of specific amino acids. The key precursors are the amino acids L-proline and L-ornithine, which provide the pyrroline (B1223166) ring structure, and carbohydrate-derived C3 compounds that form the propionyl side chain.

Formation of the Key Intermediate: 1-Pyrroline (B1209420)

The initial and critical step in the formation of 2PP is the generation of the intermediate compound, 1-pyrroline. This occurs through the Strecker degradation of the amino acids proline and ornithine. The Strecker degradation is a reaction that converts an α-amino acid into an aldehyde with one fewer carbon atom.

-

From Proline: Proline, a cyclic amino acid, undergoes oxidative deamination and decarboxylation to form 1-pyrroline.

-

From Ornithine: Ornithine, a non-proteinogenic amino acid, is first converted to glutamate-5-semialdehyde, which then spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). P5C is subsequently decarboxylated to yield 1-pyrroline.[1][2]

Generation of the Propionyl Group Precursor: 2-Oxobutanal

The three-carbon propionyl side chain of 2PP is derived from the degradation of carbohydrates, such as glucose, during the Maillard reaction. The key C3 precursor for 2PP is believed to be 2-oxobutanal.[3] This α-dicarbonyl compound is formed through a series of complex reactions including retro-aldol condensation and dehydration of sugar molecules.

The Final Condensation: Formation of this compound

The final step in the formation of 2PP is the condensation of 1-pyrroline with 2-oxobutanal. This reaction is analogous to the formation of 2-acetyl-1-pyrroline (2AP) from 1-pyrroline and methylglyoxal (B44143) (a C2 α-dicarbonyl). The reaction proceeds through an aldol-type condensation followed by dehydration to form the stable aromatic pyrroline ring with the propionyl side chain.

Quantitative Data of this compound and its Precursors

Quantitative data for this compound in food systems is notably scarce in the scientific literature. However, extensive research on its analogue, 2-acetyl-1-pyrroline (2AP), provides a valuable reference for the expected concentration ranges and the influence of processing. The following tables summarize the available quantitative data for 2PP precursors and provide a comparative overview of 2AP concentrations in various food matrices.

Table 1: Concentration of this compound (2PP) and its Precursors in Food Systems

| Compound | Food Matrix | Concentration | Reference |

| This compound (2PP) | Data not available | - | - |

| Proline | Wheat Flour | 1.5 - 2.3 g/100g | [4] |

| Rye Flour | 8.27 - 9.68% of protein | [2] | |

| Ornithine | Data not available | - | - |

| 2-Oxobutanal | Maillard Model Systems | Varies with conditions | [5] |

Table 2: Concentration of 2-Acetyl-1-pyrroline (2AP) in Various Food Products (for comparative purposes)

| Food Product | Concentration (µg/kg) | Reference |

| Aromatic Rice | 131 | [6] |

| Wheat Bread (crust) | 18 | [6] |

| Brown Bread (crust) | 18 | [6] |

| Rye Bread (crust) | 18 | [6] |

| Popcorn | 38 | [6] |

| Aseptic-packaged Cooked Fragrant Rice (25% fragrant rice) | 32.9 | [7] |

| Aseptic-packaged Cooked Fragrant Rice (100% fragrant rice) | 126.3 | [7] |

Experimental Protocols

The analysis of this compound and its precursors in complex food matrices requires sensitive and specific analytical techniques. The following protocols are based on established methods for the analysis of 2-acetyl-1-pyrroline and other volatile flavor compounds and can be adapted for 2PP.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used, solvent-free method for the extraction and analysis of volatile and semi-volatile compounds from food.

1. Sample Preparation: 1.1. Homogenize the solid food sample to a fine powder. For liquid samples, use directly. 1.2. Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. 1.3. Add a saturated solution of NaCl (e.g., 5 mL) to enhance the release of volatile compounds from the matrix. 1.4. If using an internal standard for quantification (e.g., a deuterated analogue of 2PP), spike the sample at this stage. 1.5. Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Extraction: 2.1. Place the vial in a temperature-controlled autosampler or water bath. 2.2. Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace. 2.3. Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) with continuous agitation.[3]

3. GC-MS Analysis: 3.1. After extraction, immediately desorb the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250°C for 2-5 minutes). 3.2. Separate the desorbed compounds on a suitable capillary column (e.g., a polar column like DB-WAX). 3.3. Use a temperature program to elute the compounds, for example: start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/minute, and hold for 5 minutes. 3.4. Detect and identify the compounds using a mass spectrometer in scan mode (e.g., m/z 35-350). 3.5. For quantification, operate the mass spectrometer in selected ion monitoring (SIM) mode using characteristic ions for 2PP and the internal standard.

Protocol 2: Stable Isotope Dilution Assay (SIDA)

SIDA is the gold standard for accurate quantification of trace-level compounds in complex matrices. It involves the use of a stable isotope-labeled analogue of the target analyte as an internal standard.

1. Synthesis of Labeled Internal Standard: 1.1. Synthesize a stable isotope-labeled version of this compound (e.g., d3-2PP or 13C3-2PP). This is a critical and often challenging step.

2. Sample Preparation and Extraction: 2.1. Homogenize the food sample. 2.2. Accurately weigh a known amount of the sample. 2.3. Add a precise amount of the synthesized labeled internal standard to the sample. 2.4. Allow the internal standard to equilibrate with the sample matrix. 2.5. Extract the analytes from the sample using an appropriate method, such as solvent extraction or the HS-SPME method described above.

3. LC-MS/MS or GC-MS Analysis: 3.1. Analyze the extract using a mass spectrometry-based method (LC-MS/MS is often preferred for its selectivity and sensitivity). 3.2. Monitor at least two specific mass transitions for both the native analyte (2PP) and the labeled internal standard. 3.3. Create a calibration curve by analyzing a series of standards containing known concentrations of the native analyte and a fixed concentration of the labeled internal standard. 3.4. Calculate the concentration of the native analyte in the sample by comparing the ratio of the peak areas of the native analyte and the labeled internal standard to the calibration curve.[1]

Conclusion and Future Outlook

This compound is an important contributor to the desirable roasty and popcorn-like aromas in a variety of cooked foods. Its formation is intricately linked to the Maillard reaction, with proline, ornithine, and carbohydrate degradation products serving as key precursors. While the formation pathways of 2PP are reasonably well understood through analogy with its lower homolog, 2-acetyl-1-pyrroline, there is a significant gap in the literature regarding its quantitative occurrence in different food systems.

Future research should focus on the development of sensitive and validated analytical methods for the routine quantification of 2PP in a wide range of food products. The application of stable isotope dilution assays will be crucial for obtaining accurate quantitative data. Furthermore, systematic studies on the influence of processing parameters (temperature, time, pH, and precursor concentrations) on the formation of 2PP are needed to enable better control of flavor development in thermally processed foods. A deeper understanding of the factors governing 2PP formation will empower food scientists and technologists to optimize processing conditions to enhance the desirable flavor attributes of their products.

References

- 1. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. imreblank.ch [imreblank.ch]

- 3. Improvement of a headspace solid phase microextraction-gas chromatography/mass spectrometry method for the analysis of wheat bread volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of 2‐acetyl‐1‐pyrroline in aseptic‐packaged cooked fragrant rice by HS‐SPME/GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Proline in the Formation of 2-Propionyl-1-Pyrroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of the amino acid L-proline (B1679175) in the formation of 2-propionyl-1-pyrroline (2-PP), a significant heterocyclic compound. This document details the underlying biochemical and chemical pathways, presents available quantitative data, outlines experimental protocols for its synthesis and analysis, and provides visual representations of the core mechanisms. While much of the foundational research in this area has focused on the analogous, potent aroma compound 2-acetyl-1-pyrroline (B57270) (2-AP), the principles and pathways are directly comparable and will be referenced to provide a comprehensive understanding.

Introduction: Proline as the Core Precursor

L-proline, a proteinogenic secondary amino acid, serves as the fundamental nitrogen-containing precursor for the pyrroline (B1223166) ring structure of this compound. The formation of 2-PP from proline is primarily a result of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.

The overall process can be divided into two principal stages:

-

Formation of the 1-Pyrroline (B1209420) Intermediate: Proline undergoes Strecker degradation to yield the key intermediate, 1-pyrroline.

-

Acylation and Ring Formation: The newly formed 1-pyrroline reacts with a three-carbon (C3) sugar fragmentation product, 2-oxobutanal, to form the final this compound molecule.[1][2][3]

This pathway is analogous to the formation of the well-studied compound 2-acetyl-1-pyrroline, where 1-pyrroline reacts with a C2 sugar fragment (2-oxopropanal, also known as methylglyoxal).[2] Understanding the factors that influence the generation of both 1-pyrroline from proline and the requisite C3 carbonyl species is essential for controlling the yield of 2-PP.

Biochemical and Chemical Formation Pathways

The formation of this compound is not typically a direct, single-enzyme catalytic process within organisms but rather a product of chemical reactions between biologically derived precursors. The pathways below illustrate the formation of these key precursors and their subsequent reaction.

Biosynthesis of the 1-Pyrroline Precursor from Proline

In biological systems, proline can be catabolized to form Δ¹-pyrroline-5-carboxylate (P5C), which exists in equilibrium with glutamate (B1630785) semialdehyde. P5C is a direct precursor to 1-pyrroline. The initial enzymatic steps from proline are a key control point.

Caption: Biochemical pathway for 1-pyrroline formation.

Maillard Reaction Pathway for this compound

The core of 2-PP formation occurs via the Maillard reaction. Proline reacts with a reducing sugar, which degrades into various carbonyl species. The key reaction is the condensation of 1-pyrroline (from proline) with 2-oxobutanal (from sugar degradation).

Caption: Maillard reaction pathway for 2-PP formation.

Quantitative Data on Formation

Direct quantitative data for this compound formation is limited in the literature. However, studies on model systems and on the analogous 2-acetyl-1-pyrroline provide valuable insights into the reaction dynamics and influencing factors.

Precursor Influence on Acyl-Pyrroline Formation

Studies consistently show that the concentration of proline directly impacts the yield of the resulting acyl-pyrroline.

| Precursor Added | Model System | Observed Effect on Product Yield | Reference Compound | Source |

| L-Proline | Rice Callus Culture | > 3-fold increase in concentration | 2-Acetyl-1-pyrroline | Yoshihashi et al. (2002) |

| L-Proline | Glucose/Proline Maillard Model | Formation of 2-PP confirmed | This compound | Hofmann & Schieberle (1998)[1] |

| Ornithine | Rice Callus Culture | Significant increase in concentration | 2-Acetyl-1-pyrroline | Yoshihashi et al. (2002) |

| Glutamate | Rice Callus Culture | Significant increase in concentration | 2-Acetyl-1-pyrroline | Yoshihashi et al. (2002) |

Influence of Reaction Conditions

Reaction conditions play a pivotal role in the Maillard reaction and, consequently, in the formation of 2-PP. Data from analogous systems suggest that neutral to slightly alkaline conditions are optimal.

| Parameter | Condition | Effect on Yield (Analogous 2-AP System) | Source |

| pH | 6.0 | Lower yield | Blank et al. (2003)[2][4] |

| 7.0 | Higher yield | Blank et al. (2003)[2][4] | |

| 8.0 | Higher yield | Blank et al. (2003)[2][4] | |

| Water Content | Aqueous (boiling) | Favors formation | Hofmann & Schieberle (1998)[1] |

| Dry-heating | Favors formation | Hofmann & Schieberle (1998)[1] | |

| Temperature | High (e.g., 145 °C) | Promotes reaction | Hofmann & Schieberle (1998)[1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, derived from published chemical synthesis routes.

Protocol 1: Synthesis via Maillard Reaction Model System

This protocol describes a lab-scale synthesis of 2-PP based on the reaction between proline and a sugar, which generates the necessary precursors in situ.

Objective: To generate this compound through a thermally induced Maillard reaction.

Materials:

-

L-Proline

-

D-Glucose

-

Phosphate (B84403) buffer (0.5 M, pH 7.0)

-

Diethyl ether (for extraction)

-

Sodium sulfate (B86663) (anhydrous)

-

Reaction vessel (pressure-proof)

-

Heating mantle or oil bath

-

Extraction funnel

-

Rotary evaporator

Methodology:

-

Reactant Preparation: Dissolve L-proline (e.g., 10 mmol) and D-glucose (e.g., 10 mmol) in 50 mL of 0.5 M phosphate buffer (pH 7.0) in a pressure-proof reaction vessel.

-

Thermal Reaction: Seal the vessel and heat the solution at 145 °C for 20-30 minutes with stirring.[1]

-

Cooling and Extraction: Allow the vessel to cool to room temperature. Transfer the dark brown reaction mixture to an extraction funnel.

-

Solvent Extraction: Extract the aqueous solution three times with 30 mL portions of diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Concentrate the extract carefully using a rotary evaporator at low temperature (e.g., 30 °C) to a final volume of approximately 1 mL.

-

Analysis: The resulting concentrate can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) to identify and quantify this compound.

Protocol 2: Multi-Step Chemical Synthesis from Protected Proline

This protocol outlines a more controlled chemical synthesis route starting from N-Boc-L-proline, adapted from established methods for similar compounds.[5]

Caption: Workflow for chemical synthesis of 2-PP.

Methodology:

-

Weinreb Amide Formation: N-Boc-L-proline is converted to its Weinreb amide. This involves activation of the carboxylic acid (e.g., with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) - CDMT) and subsequent reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like N-methylmorpholine (NMM).

-

Grignard Reaction: The resulting Weinreb amide is reacted with ethylmagnesium bromide (EtMgBr) in an aprotic solvent like tetrahydrofuran (B95107) (THF). This Grignard reaction selectively adds the ethyl group to form the ketone, yielding N-Boc-2-propionylpyrrolidine.

-

Deprotection and Cyclization: The Boc protecting group is removed using a strong acid, typically trifluoroacetic acid (TFA). The removal of the protecting group allows for spontaneous intramolecular cyclization (dehydration) to form the stable imine, this compound.

-

Purification: The final product is purified, typically by distillation or column chromatography, to remove reagents and byproducts.

Conclusion